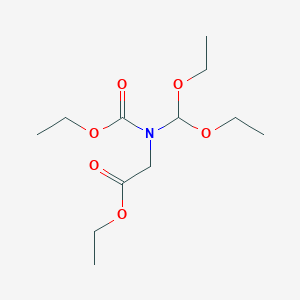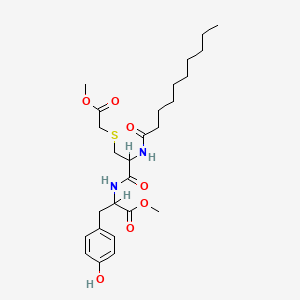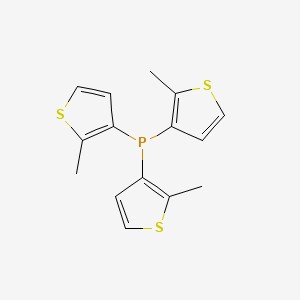
Tris(2-methylthiophen-3-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methylthiophen-3-yl)phosphane is a tertiary phosphine compound with the molecular formula C15H15PS3 . This compound is characterized by the presence of three 2-methylthiophen-3-yl groups attached to a central phosphorus atom. Tertiary phosphines like this compound are widely studied due to their applications in catalysis, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Tris(2-methylthiophen-3-yl)phosphane typically involves the reaction of 2-methylthiophen-3-yl magnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C5H4SCH3MgBr+PCl3→P(C5H4SCH3)3+3MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-methylthiophen-3-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the thiophenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides are used under controlled conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Tris(2-methylthiophen-3-yl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Tris(2-methylthiophen-3-yl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include metal centers in catalytic systems, and the pathways involve coordination and electron donation from the phosphorus atom to the metal.
Comparaison Avec Des Composés Similaires
- Tris(2-methoxyphenyl)phosphine
- Tris(2,4,6-trimethoxyphenyl)phosphine
- Tris(2-carboxyethyl)phosphine
Comparison: Tris(2-methylthiophen-3-yl)phosphane is unique due to the presence of thiophenyl groups, which impart distinct electronic and steric properties compared to other tris-substituted phosphines. This uniqueness makes it particularly useful in specific catalytic applications where these properties are advantageous.
Propriétés
Numéro CAS |
30536-97-1 |
|---|---|
Formule moléculaire |
C15H15PS3 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
tris(2-methylthiophen-3-yl)phosphane |
InChI |
InChI=1S/C15H15PS3/c1-10-13(4-7-17-10)16(14-5-8-18-11(14)2)15-6-9-19-12(15)3/h4-9H,1-3H3 |
Clé InChI |
FYYMFEWRMKTUAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CS1)P(C2=C(SC=C2)C)C3=C(SC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
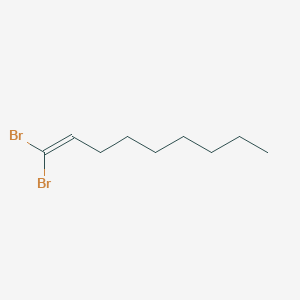
![[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B14680857.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)

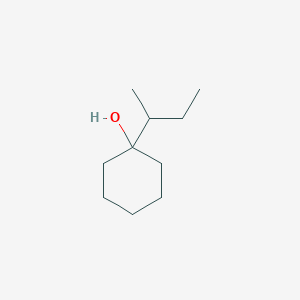
![1-{[4-(Diethylamino)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14680876.png)

